2-Amino-N-hydroxypyrimidine-5-carboximidamide
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Overview
Description
2-Amino-N-hydroxypyrimidine-5-carboximidamide is a versatile compound with the molecular formula C5H7N5O and a molecular weight of 153.14 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable building block in chemical research . It is a pyrimidine derivative, which is a class of compounds widely recognized for their biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-hydroxypyrimidine-5-carboximidamide typically involves multiple steps. One common method starts with the reaction of 2-amino pyrimidine with the corresponding acid in the presence of EDC.HCl, DMAP, and dichloromethane as a solvent. The reaction is stirred overnight at 50°C to yield the desired product . Another approach involves the preparation from acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates, through a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-hydroxypyrimidine-5-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups on the pyrimidine ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-Amino-N-hydroxypyrimidine-5-carboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-N-hydroxypyrimidine-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to bacterial signaling molecules, preventing the activation of genes responsible for biofilm formation and virulence . This disruption of bacterial communication can reduce the pathogenicity of bacteria and enhance the effectiveness of antimicrobial treatments.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Another six-membered diazine with similar biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-Amino-N-hydroxypyrimidine-5-carboximidamide stands out due to its specific functional groups, which confer unique reactivity and selectivity. Its ability to act as a quorum sensing inhibitor is particularly noteworthy, offering potential for developing new antimicrobial therapies .
Properties
Molecular Formula |
C5H7N5O |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-amino-N'-hydroxypyrimidine-5-carboximidamide |
InChI |
InChI=1S/C5H7N5O/c6-4(10-11)3-1-8-5(7)9-2-3/h1-2,11H,(H2,6,10)(H2,7,8,9) |
InChI Key |
ODBDZDOAMMXVMQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=NC(=N1)N)/C(=N/O)/N |
Canonical SMILES |
C1=C(C=NC(=N1)N)C(=NO)N |
Origin of Product |
United States |
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